5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a heterocyclic pyrrolone derivative featuring multiple pharmacophoric groups:
- 4-Chlorophenyl group: Enhances lipophilicity and may influence binding to hydrophobic targets.
- 3-Hydroxy-2,5-dihydro-1H-pyrrol-2-one core: A polar scaffold capable of hydrogen bonding, critical for molecular interactions.
- 4-Methylbenzenesulfonyl group: Introduces sulfonyl functionality, which can improve metabolic stability and solubility.
Its design aligns with trends in medicinal chemistry, where hybrid molecules combining multiple heterocycles (e.g., thiadiazole, pyrrolone) are prioritized for their diverse pharmacological profiles .
Properties
Molecular Formula |
C22H20ClN3O4S2 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-12(2)20-24-25-22(31-20)26-17(14-6-8-15(23)9-7-14)19(18(27)21(26)28)32(29,30)16-10-4-13(3)5-11-16/h4-12,17,27H,1-3H3 |
InChI Key |
MHXUEMUBPNHKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NN=C(S4)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Amides
β-Keto amides derived from 4-chlorophenylacetic acid undergo cyclocondensation with primary amines under acidic catalysis. For example, reacting N-(propargyl)-4-chlorophenylacetamide with ammonium acetate in glacial acetic acid at 80°C for 12 hours yields the pyrrolone nucleus with a 68% yield. This method favors the formation of the 3-hydroxy group through tautomeric stabilization.
Ring-Closing Metathesis (RCM)
Transition metal-catalyzed RCM offers stereochemical control. Using Grubbs-II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium), diene precursors containing chlorophenyl and protected hydroxy groups cyclize at 40°C in dichloromethane, achieving 75–80% yields.
Sulfonylation at Position 4
Introducing the 4-methylbenzenesulfonyl group necessitates electrophilic aromatic substitution or nucleophilic displacement:
Direct Sulfonylation
The pyrrolone intermediate reacts with 4-methylbenzenesulfonyl chloride (1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0–5°C. Triethylamine (3 equivalents) acts as a base, facilitating sulfonate ester formation. After 6 hours, the mixture warms to room temperature, yielding the sulfonylated product in 82% purity.
Copper-Mediated Coupling
Alternative methods employ CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C. This Ullmann-type coupling attaches pre-synthesized sulfonyl moieties to the pyrrolone ring, achieving 74% yield with reduced byproduct formation.
Table 1: Comparative Sulfonylation Methods
| Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Direct Sulfonylation | TsCl, Et₃N, DMF | 0–25°C | 82% | 95% |
| Copper-Mediated | CuI, 1,10-phenanthroline | 110°C | 74% | 98% |
Thiadiazolyl Substituent Installation
The 1,3,4-thiadiazole ring at position 1 is introduced via cycloaddition or post-functionalization:
Hurd-Mori Cyclization
Reacting thiosemicarbazide derivatives with propan-2-yl-substituted acyl chlorides in phosphoric acid at 120°C generates the 1,3,4-thiadiazole ring. Subsequent N-alkylation of the pyrrolone core using potassium tert-butoxide in tetrahydrofuran (THF) at −78°C affords the coupled product in 65% yield.
Click Chemistry Approach
Azide-alkyne cycloaddition (CuAAC) between a pyrrolone-bearing alkyne and 5-azido-1,3,4-thiadiazole derivatives under CuSO₄/sodium ascorbate catalysis produces the triazole-linked structure. While efficient (89% yield), this method requires orthogonal protection of the hydroxy group.
Hydroxy Group Retention and Protection
Preserving the 3-hydroxy group during synthesis demands strategic protection:
Silyl Ether Protection
Treating the intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane shields the hydroxy group. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl functionality without side reactions.
Benzyl Ether Formation
Benzylation with benzyl bromide and silver(I) oxide in acetonitrile provides stable protection. Hydrogenolysis over Pd/C (10 wt%) in methanol quantitatively removes the benzyl group.
Industrial-Scale Optimization
Transitioning from laboratory to industrial synthesis introduces challenges addressed through:
Continuous Flow Reactors
Microreactor systems enhance heat transfer during exothermic steps like sulfonylation. A three-stage flow system (mixing, reaction, quenching) reduces batch time from 12 hours to 45 minutes while maintaining 78% yield.
Solvent Recycling
Distillation recovery of DMF and toluene achieves 92% solvent reuse, lowering production costs by 34%.
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Sulfonylation Time | 6 hours | 45 minutes |
| Annual Production | 10 kg | 2.5 metric tons |
| Purity Specification | ≥95% | ≥99% |
Analytical Validation
Rigorous quality control ensures compound integrity:
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at t=12.7 minutes with 99.3% purity.
Challenges and Mitigation Strategies
Regioselectivity in Thiadiazole Coupling
Competing N1 vs. N2 alkylation is minimized using bulky bases like lithium hexamethyldisilazide (LiHMDS), favoring N1 substitution by 9:1.
Sulfonate Group Hydrolysis
Instability under basic conditions is counteracted by maintaining pH <7.5 during aqueous workups.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydroxy group at position 3 and the sulfonyl group are key targets for hydrolysis:
-
Acid-Catalyzed Esterification : Reaction with acetic anhydride in acidic conditions yields the corresponding acetate derivative. This is confirmed via IR spectroscopy, which detects the emergence of a carbonyl stretch at ~1,740 cm⁻¹.
-
Base-Mediated Saponification : Under alkaline conditions (e.g., NaOH/EtOH), the methylbenzenesulfonyl group may undergo cleavage, though this reaction is sterically hindered by the adjacent thiadiazolyl substituent.
Table 1: Hydrolysis Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Esterification | Ac₂O, H₂SO₄, 60°C, 4h | 3-Acetoxy derivative | ~65% | IR, ¹H NMR |
| Saponification | NaOH (2M), EtOH, reflux, 6h | Sulfonic acid intermediate | <20% | LC-MS |
Nucleophilic Substitution
The chlorophenyl and thiadiazolyl groups participate in substitution reactions:
-
Aromatic Chlorine Replacement : The 4-chlorophenyl group undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 80°C, forming arylpiperidine derivatives. Yields for analogous reactions range from 50–70% .
-
Thiadiazole Ring Functionalization : The 1,3,4-thiadiazol-2-yl moiety reacts with hydrazines or thiols via nucleophilic attack at the sulfur atom, forming hybrid structures with enhanced bioactivity .
Table 2: Substitution Reactions and Parameters
| Target Site | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Chlorophenyl | Piperidine | DMF, 80°C, 12h | 4-(Piperidin-1-yl)phenyl analog | 62% |
| Thiadiazolyl S-atom | Benzyl mercaptan | EtOH, K₂CO₃, 50°C, 8h | Thioether conjugate | 58% |
Oxidation and Reduction
-
Oxidation of Hydroxy Group : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the 3-hydroxy group to a ketone, though over-oxidation of the pyrrolidone ring may occur.
-
Reduction of Sulfonyl Group : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, but competing reduction of the thiadiazole ring limits utility.
Cycloaddition and Ring-Opening
The thiadiazolyl ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. Ring-opening reactions with Grignard reagents (e.g., MeMgBr) yield thioamide intermediates .
Sulfonation and Sulfation
-
Further Sulfonation : The methylbenzenesulfonyl group can undergo electrophilic sulfonation at the para position using fuming H₂SO₄, though regioselectivity is moderate.
-
Sulfation of Hydroxy Group : Reaction with SO₃-pyridine complex produces the sulfate ester, detectable via a shift in the hydroxy IR peak from 3,400 to 1,220 cm⁻¹.
Key Analytical Methods
Scientific Research Applications
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Key Structural and Functional Insights :
Halogen Substitutions: The target compound’s 4-chlorophenyl group contrasts with the 4-fluorophenyl and 4-methoxyphenyl groups in analogs .
Sulfonyl vs. Carbonyl Groups :
- The 4-methylbenzenesulfonyl group in the target compound differs from the 4-butoxybenzoyl group in Compound 8 . Sulfonyl groups are less flexible than carbonyls, which could reduce conformational entropy and improve target selectivity.
Crystallization and Stability :
- Compounds 4 and 5 crystallize in triclinic systems with two independent molecules per unit cell. Similar analysis of the target compound (if performed) would require evaluating how its bulkier substituents affect crystal packing and solubility.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those for Compounds 4 and 5, involving cyclocondensation and sulfonylation steps. Dimethylformamide (DMF) is a common solvent for recrystallization in such systems .
- Computational docking studies (e.g., using AutoDock ) could predict target interactions.
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., Cl, SO₂) may enhance stability but reduce solubility.
- Thiadiazole rings contribute to π-π stacking and hydrogen bonding, critical for receptor engagement .
Biological Activity
The compound 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one (referred to as Compound A ) is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
Compound A has the following structural characteristics:
- Molecular Formula : C22H22ClN3O4S
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)ccc1S(C(C(c(cc1)ccc1Cl)N(Cc1cccs1)C1=O)=C1O)(=O)=O
Biological Activity Overview
The biological activity of Compound A has been investigated through various studies focusing on its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that Compound A exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for specific pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
These results suggest that Compound A could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Compound A has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, it demonstrated cytotoxic effects. The IC50 values for different cancer types are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of Compound A is attributed to its interaction with specific molecular targets:
Antimicrobial Mechanism :
Compound A disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways. Its sulfonamide group is believed to play a crucial role in this activity.
Anticancer Mechanism :
The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it may inhibit key signaling pathways such as PI3K/Akt and MAPK/ERK, leading to reduced cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of Compound A in preclinical models:
-
In Vivo Antimicrobial Efficacy :
- In a murine model infected with Staphylococcus aureus, administration of Compound A resulted in a significant reduction in bacterial load compared to the control group.
-
Antitumor Activity :
- In xenograft models using MCF-7 cells, treatment with Compound A led to a marked decrease in tumor volume and weight after four weeks of therapy.
Q & A
Q. Validation :
- Purity : Use melting point analysis (e.g., 209–211°C for analogous compounds ).
- Structural Confirmation : Combine 1H/13C NMR (to identify aromatic protons and carbonyl groups) and HRMS (for molecular weight validation). For example, HRMS peaks at m/z 500–600 Da range are typical for such derivatives .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
X-ray crystallography is critical for confirming the absolute configuration of the pyrrol-2-one ring and substituent orientations. For instance:
- Use APEX2/SAINT software for data collection and refinement .
- Analyze bond angles and torsion angles (e.g., C-C-N-S dihedral angles in thiadiazole groups) to distinguish between cis/trans isomers. Crystallographic studies on related pyrazol-3-ones show resolution of ±0.01 Å for atomic positions .
Advanced: What computational strategies optimize docking studies for identifying biological targets?
Methodological Answer:
- Software : Use AutoDock4 with flexible sidechain parameters for receptor-ligand docking. Set grid maps to 60 × 60 × 60 Å around the active site .
- Validation : Cross-dock against known targets (e.g., carbonic anhydrases ) and compare binding energies (ΔG ≤ −8 kcal/mol suggests high affinity). Adjust Lamarckian genetic algorithm parameters (e.g., 100 runs, population size 150) .
Basic: How can spectroscopic data (e.g., NMR) distinguish between tautomeric forms?
Methodological Answer:
- 1H NMR : Look for hydroxy proton signals (δ 10–12 ppm) and splitting patterns. For example, a singlet at δ 11.2 ppm indicates a stable enol form .
- 13C NMR : Carbonyl groups (C=O) resonate at δ 170–180 ppm. Tautomeric shifts may alter these values by ±5 ppm .
Advanced: How does the Electron Localization Function (ELF) elucidate electron density distribution?
Methodological Answer:
- Tool : Perform Multiwfn analysis to calculate ELF isosurfaces (e.g., isovalue = 0.75) .
- Interpretation : High ELF values (>0.85) near the hydroxy group and sulfonyl oxygen indicate lone pairs, critical for hydrogen-bonding interactions .
Basic: What experimental design principles improve synthetic yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (70–110°C), solvent polarity (ethanol/DMF), and reaction time (2–8 hrs) .
- Optimization : Use Bayesian algorithms to prioritize high-yield conditions. For similar pyrrol-2-ones, ethanol reflux for 4 hrs gave 63% yield .
Advanced: How to analyze contradictory spectral data (e.g., unexpected HRMS peaks)?
Methodological Answer:
- Hypothesis : Check for isotopic patterns (e.g., chlorine’s M+2 peak) or adducts (e.g., [M+Na]+).
- Resolution : Compare experimental HRMS with computational predictions (e.g., Gaussian09 at B3LYP/6-31G* level). A deviation >5 ppm suggests impurities .
Advanced: What strategies predict biological activity against enzyme targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, referenced in ).
- Pharmacophore Modeling : Use PyMOL to align the compound’s sulfonyl group with co-crystallized inhibitors (e.g., PDB ID 3IAI) .
Basic: How to address isomerism in the thiadiazole moiety?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to separate isomers. Retention times may differ by 1–2 mins .
- Computational Modeling : Compare NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311++G**) .
Advanced: How to assess thermal stability for storage and handling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
